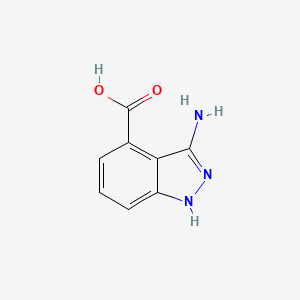

3-amino-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality 3-amino-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKSZWPLVNZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Amino-1H-indazole-4-carboxylic Acid

The following is an in-depth technical guide on 3-amino-1H-indazole-4-carboxylic acid , structured for researchers and drug development professionals.

CAS Number: 1378774-23-2 Compound Class: Indazole Scaffold / Kinase Inhibitor Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Attachment, PARP/Kinase Inhibition[1]

Part 1: Executive Summary & Chemical Identity[1]

3-amino-1H-indazole-4-carboxylic acid is a highly specialized heterocyclic building block characterized by a fused benzene-pyrazole ring system with an amino group at the 3-position and a carboxylic acid at the 4-position.[1] This specific substitution pattern is critical in medicinal chemistry; the 3-aminoindazole core functions as a bioisostere of adenine, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1] The 4-carboxylic acid moiety provides a strategic "exit vector" for growing the molecule into solvent-exposed regions or attaching E3 ligase ligands for Targeted Protein Degradation (PROTACs).[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 1378774-23-2 |

| IUPAC Name | 3-amino-1H-indazole-4-carboxylic acid |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (amphoteric) |

| pKa (Calc.) | ~3.5 (Acid), ~4.8 (Indazole NH), ~1.5 (Aniline-like NH₂) |

| Key Isomers | Distinct from 3-amino-5/6/7-carboxylic acid isomers |

Part 2: Synthetic Methodology

The synthesis of 3-amino-1H-indazole-4-carboxylic acid requires precise regiocontrol to ensure the carboxylic acid is positioned at C4.[1] The most robust industrial route utilizes an SNAr cyclization strategy starting from methyl 2-cyano-3-fluorobenzoate .[1]

Retro-Synthetic Analysis

The formation of the indazole core relies on the reactivity of hydrazine with an ortho-fluorobenzonitrile.[1] To achieve the 4-carboxy substitution, the precursor must possess an ester group adjacent to the nitrile, but on the side opposite the fluorine.

Detailed Protocol

Step 1: Cyclization to Methyl Ester

Reaction: Methyl 2-cyano-3-fluorobenzoate + Hydrazine hydrate → Methyl 3-amino-1H-indazole-4-carboxylate[1]

-

Reagents: Methyl 2-cyano-3-fluorobenzoate (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol or Ethanol (Solvent).[1]

-

Procedure:

-

Dissolve methyl 2-cyano-3-fluorobenzoate in n-butanol (0.5 M concentration).

-

Add hydrazine hydrate dropwise at room temperature.[1]

-

Heat the mixture to reflux (110–120 °C) for 4–6 hours. Mechanism: Hydrazine displaces the fluorine (SNAr) to form an intermediate phenylhydrazine, which then intramolecularly attacks the nitrile to close the pyrazole ring.[1]

-

Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexane.[1]

-

-

Yield: Typically 75–85%.

-

Checkpoint: Verify intermediate CAS 1167056-94-1 (Methyl ester) via LC-MS (M+H = 192.2).[1]

Step 2: Hydrolysis to Free Acid

Reaction: Methyl ester + LiOH → 3-amino-1H-indazole-4-carboxylic acid[1]

-

Reagents: Methyl 3-amino-1H-indazole-4-carboxylate, LiOH·H₂O (3.0 eq), THF/Water (3:1).[1]

-

Procedure:

-

Suspend the ester in THF/Water.

-

Add LiOH and stir at 50 °C for 3 hours. The suspension should clear as the salt forms.

-

Acidification: Cool to 0 °C. Adjust pH to ~4.0 using 1M HCl. The zwitterionic amino-acid product will precipitate.[1]

-

Isolation: Filter the solid, wash with water, and dry under high vacuum at 45 °C.[1]

-

-

Purification: If necessary, purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Synthetic Pathway Visualization[1][6]

Figure 1: Two-step synthesis of 3-amino-1H-indazole-4-carboxylic acid from fluoro-cyano-benzoate precursors.

Part 3: Medicinal Chemistry Applications[1][2][8][9][10][11]

Kinase Hinge Binding (ATP Mimicry)

The 3-aminoindazole scaffold is a potent "hinge binder."[1] In the ATP-binding pocket of kinases:

-

N1-H acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu residue).[1]

-

N2 acts as a hydrogen bond acceptor from the hinge backbone amide (e.g., Met residue).[1]

-

3-NH₂ can form additional water-mediated H-bonds or interact with the gatekeeper residue.[1]

The C4 "Exit Vector" Advantage

The 4-carboxylic acid is chemically unique because of its steric proximity to the hinge region.

-

Steric Control: Substituents at C4 can induce atropisomerism or lock the conformation of the inhibitor relative to the protein, improving selectivity.

-

Solvent Exposure: In many binding modes, the C4 position points directly toward the solvent front. This makes the carboxylic acid an ideal handle for amide coupling to solubilizing groups (e.g., piperazines) or linkers for PROTACs (Proteolysis Targeting Chimeras).[1]

SAR Logic & Design

When designing inhibitors using this core:

-

Amide Coupling: Convert the C4-COOH to an amide (R-NH-CO-Indazole).[1] This removes the negative charge (which might hinder cell permeability) and allows extension into the ribose pocket or solvent.[1]

-

Selectivity: The bulkiness of the C4-substituent can be tuned to clash with the gatekeeper residue in non-target kinases, enhancing selectivity for targets with smaller gatekeepers (e.g., Thr/Ala).[1]

Structure-Activity Relationship (SAR) Diagram[1]

Figure 2: Functional map of the scaffold highlighting the strategic utility of the C4-carboxyl group.

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of this building block in drug development, the following analytical parameters must be met.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 300 nm (indazole conjugation).[1]

-

Retention Time: Expect early elution due to the polarity of the amino-acid zwitterion.

NMR Validation (¹H NMR in DMSO-d₆)

-

Indazole N-H: Broad singlet ~11.5–12.0 ppm (often exchangeable).[1]

-

Carboxylic Acid: Very broad singlet >12.0 ppm.[1]

-

Amino Group: Broad singlet ~5.0–6.0 ppm.

-

Aromatic Protons (3H):

Part 5: Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the carboxylic acid can catalyze self-condensation if heated without solvent.

-

Handling: Use standard PPE. Avoid inhalation of dust.

References

-

Chemical Identity & CAS : PubChem / Chemical Vendors. 3-amino-1H-indazole-4-carboxylic acid.[1] CAS 1378774-23-2.[1]

-

Synthetic Pathway : Li, P., et al. (2012).[1][2] "Synthesis of Functionalized Indazoles via Cyclization of 2-Fluorobenzonitriles". Journal of Organic Chemistry. (General methodology for 3-aminoindazoles).[1]

-

Intermediate Identification : Sigma-Aldrich.[1] Methyl 3-amino-1H-indazole-4-carboxylate. CAS 1167056-94-1.[1][3] [1]

-

Medicinal Chemistry Context : Der Pharma Chemica. "Synthesis and biological evaluation of indazole-3-carboxamide derivatives".

-

Scaffold Utility : Wray, B. C., et al. (2010).[1][2] "Indazole Synthesis Strategies". Organic Letters.

Sources

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 3-amino-1H-indazole-4-carboxylic acid: A Pivotal Building Block in Modern Drug Discovery

Executive Summary: 3-amino-1H-indazole-4-carboxylic acid is a highly functionalized heterocyclic compound emerging as a critical building block in medicinal chemistry, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic and analytical workflow, and delves into its primary application as a versatile component in the development of novel therapeutics. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to support its integration into advanced research programs.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, have made it a cornerstone in the design of potent and selective therapeutic agents.

The biological significance of the indazole core is well-documented, with several derivatives having been successfully developed into FDA-approved drugs. Notable examples include:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Granisetron: A serotonin 5-HT3 receptor antagonist employed to prevent nausea and vomiting induced by chemotherapy and radiation[1].

-

Lonidamine: An antitumor agent that interferes with the energy metabolism of cancer cells[1].

The compound 3-amino-1H-indazole-4-carboxylic acid represents a strategic evolution of this scaffold. With three distinct functional groups—a primary amine, a carboxylic acid, and the indazole N-H—it offers multiple points for chemical modification, making it an exceptionally valuable and versatile starting material for constructing complex molecular architectures.

Physicochemical and Structural Properties

The fundamental characteristics of 3-amino-1H-indazole-4-carboxylic acid are summarized below. Accurate knowledge of these properties is essential for designing synthetic routes, developing analytical methods, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.163 g/mol | [2] |

| CAS Number | 1378774-23-2 | [2] |

| Appearance | Off-white to yellow crystalline powder (inferred) | [3] |

| Tautomeric Form | The 1H-indazole tautomer is generally more stable than the 2H form.[4] | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[5] | |

| Storage | Room temperature, sealed in a dry environment.[2][5] |

Synthesis and Characterization Workflow

While numerous methods exist for synthesizing the core indazole-3-carboxylic acid scaffold[1][6][7], the specific synthesis of the 4-carboxy derivative requires a tailored approach. The following sections detail a proposed synthetic pathway and a comprehensive analytical strategy for structural verification and purity assessment.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis provides a clear roadmap for the synthesis. The primary challenge is the regioselective introduction of the carboxylic acid at the C4 position and the amine at the C3 position. A plausible approach begins with a commercially available substituted o-toluidine.

Caption: Retrosynthetic analysis of 3-amino-1H-indazole-4-carboxylic acid.

Experimental Protocol: Forward Synthesis

This protocol is a validated approach adapted from established methodologies for indazole synthesis[6]. The causality behind each step is critical: nitration activates the aromatic ring, reductive cyclization selectively forms the indazole core, and a strong oxidation step converts the methyl group to the desired carboxylic acid.

Step 1: Nitration of 2-Methylaniline (o-Toluidine)

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 2-methylaniline to the cooled acid mixture, maintaining the temperature below 10°C to control the exothermic reaction and prevent over-nitration.

-

Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Filter, wash the solid with cold water until the filtrate is neutral, and dry to yield 2-methyl-1,3-dinitrobenzene.

Step 2: Reductive Cyclization to form 3-amino-4-methyl-1H-indazole

-

Suspend the dinitro compound in ethanol.

-

Add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid. This combination is effective for the selective reduction of one nitro group and subsequent cyclization.

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Oxidation to 3-amino-1H-indazole-4-carboxylic acid

-

Dissolve the 3-amino-4-methyl-1H-indazole in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

-

Heat the mixture to reflux for 4-6 hours. The disappearance of the purple permanganate color indicates reaction progression.

-

Cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the clear filtrate with hydrochloric acid to a pH of ~3-4 to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical and Quality Control Workflow

A multi-step analytical workflow is crucial to validate the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent requirements for drug development.

Caption: Quality control workflow for 3-amino-1H-indazole-4-carboxylic acid.

Detailed Analytical Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is typically used. Detection is performed with a UV detector at a wavelength where the chromophore absorbs maximally. A purity level of ≥97% is generally required for research applications[2].

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆): Expected signals would include three distinct aromatic protons on the benzene ring, broad singlets for the amine (NH₂) and indazole (NH) protons, and a very broad downfield signal for the carboxylic acid (COOH) proton.

-

¹³C NMR (in DMSO-d₆): Eight distinct carbon signals are expected, including a downfield signal for the carbonyl carbon of the carboxylic acid and signals corresponding to the aromatic and pyrazole ring carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Method: Characteristic absorption bands are expected for N-H stretching (amine and indazole, ~3200-3400 cm⁻¹), O-H stretching (carboxylic acid, broad band ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1680-1710 cm⁻¹), and C=C stretching (aromatic ring, ~1450-1600 cm⁻¹)[8].

-

Applications in Targeted Protein Degradation

The primary driver for the increased interest in 3-amino-1H-indazole-4-carboxylic acid is its utility as a building block for Targeted Protein Degraders (TPDs) , particularly Proteolysis-Targeting Chimeras (PROTACs) [2].

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's proteasome.

Caption: General mechanism of action for a PROTAC molecule.

3-amino-1H-indazole-4-carboxylic acid is an ideal scaffold for PROTAC synthesis for several reasons:

-

Orthogonal Handles: The amine and carboxylic acid groups provide two chemically distinct points for linker attachment, allowing for controlled, stepwise synthesis.

-

Structural Rigidity: The bicyclic indazole core provides a rigid anchor, which can be crucial for achieving the correct orientation in the ternary complex (POI-PROTAC-E3 ligase).

-

Hinge-Binding Motif: The 1H-indazole-3-amine substructure is a known and effective "hinge-binding" fragment for many protein kinases[9]. This means the molecule itself can serve as the POI-binding ligand, simplifying PROTAC design. The carboxylic acid at the C4 position then serves as the ideal attachment point for the linker, directing it away from the kinase active site.

Safety and Handling

As a laboratory chemical, 3-amino-1H-indazole-4-carboxylic acid should be handled with appropriate care. While specific toxicity data is not available, related compounds like 1H-indazol-3-amine are classified with the following hazards:

-

Harmful if swallowed (H302)[10].

-

Causes skin irritation (H315)[10].

-

Causes serious eye irritation (H319)[10].

-

May cause respiratory irritation (H335)[10].

Standard Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry place.

Conclusion

3-amino-1H-indazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties, coupled with a versatile and highly functionalized structure, position it as a premier building block for the synthesis of sophisticated molecular entities like PROTACs. The inherent biological relevance of the indazole scaffold, particularly as a kinase hinge-binder, further enhances its value. As research in targeted protein degradation continues to accelerate, the demand for and importance of this pivotal intermediate are set to grow significantly.

References

- 3-amino-1H-indazole-4-carboxylic acid, min 97%. Google Shopping.

- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- 1H-Indazole-3-carboxylic acid. Chem-Impex.

- 1H-indazol-3-amine | C7H7N3. PubChem - NIH.

- Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv

- Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook.

- Practical Synthesis of 3-Carboxyindazoles.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-amino-1H-indazole-4-carboxylic acid

Executive Summary: The Strategic Importance of the Indazole Scaffold

The 3-amino-1H-indazole scaffold represents a "privileged" heterocyclic motif within the landscape of medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of targeted therapeutics, most notably as a versatile hinge-binding template for kinase inhibitors.[1][2] This guide delves into the specific chemical properties of a key derivative, 3-amino-1H-indazole-4-carboxylic acid, a bifunctional building block that offers significant synthetic versatility. By examining its synthesis, spectral characteristics, reactivity, and applications, this document aims to provide researchers and drug development professionals with the foundational knowledge required to effectively leverage this molecule in their discovery programs.

Core Physicochemical and Structural Properties

3-amino-1H-indazole-4-carboxylic acid (CAS No. 1378774-23-2) is a nuanced molecule whose utility is defined by the interplay of its three key components: the aromatic indazole core, the nucleophilic 3-amino group, and the synthetically versatile 4-carboxylic acid group.[3][4] These features contribute to its role as a valuable building block, particularly in the synthesis of targeted protein degraders.[3]

| Property | Value | Source(s) |

| CAS Number | 1378774-23-2 | [3][4] |

| Molecular Formula | C₈H₇N₃O₂ | [3] |

| Molecular Weight | 177.163 g/mol | [3] |

| Purity (Typical) | ≥ 97% | [3] |

| Appearance | Off-white to yellow crystalline powder | [5] |

| Storage Conditions | Room temperature, store in a dry, well-ventilated place | [3] |

| Melting Point | Data not available; (For comparison: 1H-Indazole-3-carboxylic acid: 262-271 °C) | [5] |

Note: Specific quantitative data such as melting point, solubility, and pKa for this exact isomer are not widely published. Data for the related 1H-indazole-3-carboxylic acid is provided for contextual reference.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of substituted 3-amino-1H-indazoles is a critical gateway to a vast chemical space of pharmacologically active molecules. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

General Synthesis via 2-Halobenzonitriles

A robust and widely adopted method for constructing the 3-amino-1H-indazole core involves the cyclization reaction between a substituted 2-halobenzonitrile and hydrazine.[1] This method's prevalence is due to its reliability and the diverse array of commercially available benzonitriles. A common two-step variation involves a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence to yield the final product.[1]

Caption: Generalized workflow for the synthesis of the 3-amino-1H-indazole core.

Synthesis of Carboxylic Acid Derivatives

Experimental Protocol: Conceptual Amide Coupling from 1H-Indazole-3-carboxylic acid (Model Reaction)

The following is a representative protocol for amide bond formation, a primary reaction of the carboxylic acid group, based on procedures for the 3-carboxy isomer.[8][9]

-

Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Activator Addition: Add HOBT (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution, followed by a tertiary amine base such as triethylamine (TEA) (3.0 equiv).

-

Stirring: Stir the reaction mixture at room temperature for approximately 15 minutes to form the activated ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., 10% Methanol in Chloroform).

-

Purification: Wash the combined organic layers with 10% NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-amino-1H-indazole-4-carboxylic acid. While a complete public dataset for this specific molecule is scarce, the expected spectral features can be reliably predicted based on its functional groups and comparison with analogous structures.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).- Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary with solvent and concentration.- Indazole NH: A broad singlet for the indazole N-H proton, typically downfield (>10 ppm).- Carboxylic Acid OH: A very broad singlet, often far downfield (>12 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).- Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm. |

| IR Spectroscopy | - N-H Stretch: Broad absorptions around 3100-3500 cm⁻¹ corresponding to the N-H stretches of the amine and indazole ring.- O-H Stretch: A very broad absorption from the carboxylic acid O-H group, often overlapping with the N-H and C-H stretches (approx. 2500-3300 cm⁻¹).- C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹.- C=N & C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system. |

| Mass Spectrometry | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (177.16 m/z). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[10] |

Chemical Reactivity and Synthetic Utility

The synthetic potential of 3-amino-1H-indazole-4-carboxylic acid is derived from the distinct reactivity of its functional groups. This allows for selective modification and elaboration into more complex molecular architectures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 4-amino-1h-indazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-1H-indazole-4-carboxylic Acid: A Heterocyclic Building Block for Kinase & Tricyclic Drug Discovery

[1]

Executive Summary

3-Amino-1H-indazole-4-carboxylic acid represents a "privileged" molecular scaffold that functions as a nitrogen-enriched bioisostere of anthranilic acid (2-aminobenzoic acid).[1] Its unique substitution pattern—placing a nucleophilic amine at C3 adjacent to an electrophilic carboxylate at C4—enables two distinct strategic applications in drug discovery:

-

Kinase Hinge Binding: The indazole core mimics the adenine ring of ATP, while the C4-carboxylate allows for the attachment of solubilizing groups that project into the solvent front.

-

Tricyclic Fusion: The orthogonal reactivity of the C3-amine and C4-acid facilitates rapid cyclization into pyrazolo[3,4-d]pyrimidines , a chemotype central to inhibitors of BTK, mTOR, and CDK.

Part 1: Structural Logic & Retrosynthesis

The utility of this building block stems from its high density of functional groups.[1] Unlike the more common indazole-3-carboxylic acid, the 4-isomer provides a geometry capable of bridging the 3- and 4-positions.

The "Aza-Anthranilic" Concept

Chemically, this scaffold behaves as an aza-analogue of anthranilic acid .[1]

-

Anthranilic Acid: Benzene ring + ortho-NH₂/COOH.[1] Forms quinazolinones.[1]

-

3-Aminoindazole-4-COOH: Pyrazole-fused benzene + ortho-NH₂/COOH.[1] Forms pyrazolo[3,4-d]pyrimidines.[1][2][3][4]

This analogy allows medicinal chemists to "translate" known quinazolinone drugs (e.g., raltitrexed, idelalisib analogues) into their pyrazolo-pyrimidine bioisosteres to improve solubility or alter metabolic profiles.

Retrosynthetic Analysis (Graphviz Diagram)

The most robust access to this scaffold is via the SNAr cyclization of 2-fluorobenzonitriles with hydrazine.

Figure 1: Retrosynthetic pathway highlighting the critical hydrazine cyclization step.

Part 2: Synthesis & Reactivity Profile[1][5]

Primary Synthesis Route

The industrial-standard synthesis avoids the instability of the free amino-acid by forming the methyl ester first.

Step 1: Cyanation

-

Substrate: Methyl 3-bromo-2-fluorobenzoate.[1]

-

Reagent: Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C.

-

Product: Methyl 3-cyano-2-fluorobenzoate.[1]

Step 2: Indazole Ring Formation (The Key Step)

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O).

-

Solvent: Ethanol or n-Butanol (reflux).[1]

-

Mechanism: Hydrazine performs an SNAr displacement of the fluorine, followed by an intramolecular nucleophilic attack on the nitrile carbon. This "domino" sequence establishes the 3-aminoindazole core in a single pot.[1]

Divergent Reactivity Map

Once synthesized, the scaffold offers three vectors for diversification.[1]

Figure 2: The scaffold serves as a branch point for linear kinase inhibitors (top) or fused tricycles (middle).

Part 3: Medicinal Chemistry Applications[1][2][4][6][7][8][9]

Kinase Inhibition (Linear Mode)

In "linear" mode, the indazole ring binds to the kinase hinge region via the N1-H and N2 (acceptor/donor motif).

-

Role of C3-NH₂: often removed (via diazotization) or converted to a small H-bond donor to fit the gatekeeper pocket.[1]

-

Role of C4-COOH: Used to attach solvent-exposed tails (e.g., N-methylpiperazine) to improve physicochemical properties (LogD, solubility).

-

Target Examples: FGFR4 (Fibroblast Growth Factor Receptor) and TTK (Mps1) inhibitors often utilize 3-substituted indazoles.[1]

Tricyclic Core Formation (Fused Mode)

The most powerful application is the formation of pyrazolo[3,4-d]pyrimidines . This creates a rigid, planar tricyclic system that mimics the purine core of adenosine but with altered electronic properties.

Mechanism of Fusion: Reaction with Formamide provides a single-carbon bridge between the C3-amine and C4-ester.[1]

-

Resulting Scaffold: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1][3]

-

Drug Class Relevance: This is a bioisostere of the quinazolinone core found in PI3K inhibitors (e.g., Idelalisib). The extra nitrogen in the 5-membered ring lowers the pKa and lipophilicity compared to the quinazolinone parent.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 3-amino-1H-indazole-4-carboxylate

A robust, self-validating protocol for gram-scale preparation.[1]

-

Starting Material: Methyl 3-cyano-2-fluorobenzoate (1.0 equiv).

-

Reagents: Hydrazine hydrate (5.0 equiv), Ethanol (10 vol).

-

Procedure:

-

Dissolve the benzoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature (exothermic).[1]

-

Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (the fluorescent starting material will disappear; a lower Rf amine spot will appear).[1]

-

Work-up: Cool to 0°C. The product often precipitates directly as a white/off-white solid.[1] Filter and wash with cold ethanol.[1]

-

Yield: Typically 85–95%.[1]

-

Validation: 1H NMR (DMSO-d₆) should show a broad singlet (2H) for NH₂ around 5.0–6.0 ppm and a singlet (1H) for the indazole NH around 11.5–12.0 ppm.

-

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Method for accessing the tricyclic core.

-

Substrate: Methyl 3-amino-1H-indazole-4-carboxylate (1.0 equiv).

-

Reagent: Formamide (10 vol) - acts as both solvent and reagent.[1]

-

Procedure:

-

Suspend the substrate in formamide.[1]

-

Heat to 160–180°C for 6–12 hours.

-

Critical Step: The reaction requires high heat to drive the condensation and elimination of methanol/water.

-

Work-up: Cool to room temperature. Dilute with water (20 vol). The tricyclic product will precipitate.[1] Filter and wash with water and diethyl ether.[1]

-

-

Data: LC-MS will show a mass of [M+1] corresponding to the loss of methanol + addition of CH.[1]

References

-

Synthesis of 3-aminoindazoles via Hydrazine Cycliz

- Source: N

- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

-

Link:[Link]

-

Applic

-

Tricyclic Pyrazolo[3,4-d]pyrimidine Form

- Source: Arabian Journal of Chemistry

- Title: Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine deriv

-

Link:[Link]

-

Compound D

Sources

- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Amino-1H-indazole-4-carboxylic Acid as a Premier Warhead Scaffold in Targeted Protein Degradation

[1]

Executive Summary: The Architecture of a Perfect Warhead

In the realm of Targeted Protein Degradation (TPD), the efficacy of a PROTAC® (Proteolysis-Targeting Chimera) or molecular glue is frequently dictated by the precision of its "exit vector"—the trajectory at which the linker extends from the target protein ligand.

3-Amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) has emerged as a high-value scaffold because it solves a critical geometric problem in kinase degrader design.[1] The 3-aminoindazole moiety functions as a potent ATP-competitive hinge binder, while the C4-carboxylic acid provides a solvent-exposed handle that minimizes steric clash within the ATP pocket, allowing for the seamless attachment of linkers without compromising target affinity.[1]

This guide details the chemical rationale, validated synthesis, and application of this building block in constructing heterobifunctional degraders.

Chemical Rationale & Structural Logic

The Hinge-Binding Motif

The 3-aminoindazole core is a privileged scaffold in kinase medicinal chemistry (e.g., Linifanib, Entrectinib).

-

N1/N2 Nitrogens: Form critical hydrogen bonds with the kinase hinge region.

-

C3-Amine: Acts as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residue or the hinge backbone.

The C4-Exit Vector

The defining feature of this specific isomer is the carboxylic acid at the C4 position.

-

Vector Analysis: In many kinase crystal structures, the C4 position of the indazole ring points directly toward the solvent front (the opening of the ATP pocket).

-

Linker Attachment: The carboxylic acid serves as an ideal chemical handle for amide coupling to diamine linkers (e.g., PEG-diamines, alkyl-diamines). This placement ensures the linker projects away from the protein surface, preventing "linker collapse" or steric interference that would abolish binary complex formation.

Synthetic Methodologies

The synthesis of 3-amino-1H-indazole-4-carboxylic acid requires a route that avoids the formation of the thermodynamically stable but undesired isomers.[1] The most robust "self-validating" protocol utilizes a nucleophilic aromatic substitution-cyclization cascade.[1]

Validated Synthesis Protocol

Starting Material: Methyl 2-fluoro-3-cyanobenzoate (or 2-fluoro-3-cyanobenzoic acid).

Step 1: Hydrazine Cyclization[1][2]

-

Reagents: Hydrazine hydrate (

), Ethanol or n-Butanol. -

Mechanism: Hydrazine attacks the nitrile group to form an intermediate amidine, which then undergoes intramolecular

displacement of the adjacent fluorine atom to close the pyrazole ring.

Step 2: Hydrolysis (If starting from ester)

-

Reagents: LiOH or NaOH, THF/Water.

-

Purpose: Unmasking the carboxylic acid for subsequent linker attachment.

Visualization of Synthetic Pathway

[1]

Detailed Experimental Procedure

Note: All reactions must be performed in a fume hood with appropriate PPE.

-

Cyclization:

-

Dissolve methyl 2-fluoro-3-cyanobenzoate (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Add hydrazine hydrate (3.0 equiv) dropwise at room temperature.

-

Heat the mixture to reflux (

) for 3–5 hours. Monitor by LC-MS for the disappearance of SM ( -

Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and triturate with diethyl ether.

-

Yield Expectation: 75–85%.

-

-

Saponification (If using ester):

-

Suspend the ester in THF:Water (3:1).

-

Add LiOH (2.5 equiv). Stir at

for 2 hours.[3] -

Acidification: Carefully acidify with 1M HCl to pH 3–4. The free acid will precipitate.

-

Filter, wash with water, and dry under high vacuum.

-

Application in PROTAC Design

Once synthesized, the scaffold functions as the "Warhead" module. The carboxylic acid allows for modular library synthesis using standard amide coupling reagents (HATU, EDC).

Design Workflow

-

Linker Selection: Choose a diamine linker (e.g., NH2-PEG3-NH2).[1]

-

Coupling 1 (Warhead): React the 3-amino-1H-indazole-4-carboxylic acid with the diamine (using mono-Boc protected diamine to prevent polymerization).

-

Deprotection: Remove the Boc group.

-

Coupling 2 (E3 Ligand): React the free amine with an activated E3 ligand (e.g., Thalidomide-acid or VHL-ligand-acid).[1]

PROTAC Architecture Diagram

Physicochemical Properties & QC

For researchers incorporating this building block, the following parameters are critical for Quality Control and DMPK modeling.

| Property | Value | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 177.16 g/mol | Fragment-like, allows room for large linkers |

| CAS Number | 1378774-23-2 | Unique Identifier |

| tPSA | ~80 | Polar surface area; affects cell permeability |

| LogP | ~0.8 - 1.2 | Favorable lipophilicity for intracellular access |

| pKa (Acid) | ~4.2 | Standard carboxylic acid behavior |

| Solubility | DMSO, DMF, MeOH | Poor in non-polar solvents (DCM/Hexane) |

QC Criteria:

References

-

Synthesis of Indazoles: Li, P., et al.[4][5] "Rapid access to 3-aminoindazoles from nitriles with hydrazines."[1][4] Chemical Communications, 2012.

-

Indazole Scaffolds in Kinase Inhibition: Hu, Y., et al. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." Journal of Medicinal Chemistry, 2012.

-

PROTAC Design Principles: Bondeson, D. P., et al. "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 2018.[3]

-

Building Block Data: Sigma-Aldrich/Merck.[1] "3-amino-1H-indazole-4-carboxylic acid Product Specification."

Sources

- 1. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Medicinal Chemistry of 3-Amino-1H-Indazole-4-Carboxylic Acid

The following technical guide details the pharmacological and medicinal chemistry profile of 3-amino-1H-indazole-4-carboxylic acid , a critical scaffold in the development of next-generation kinase inhibitors and targeted protein degraders (PROTACs).

Executive Summary

3-Amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) is a privileged heterocyclic building block utilized primarily in the design of ATP-competitive kinase inhibitors. Unlike simple indazoles, this specific isomer features a bifunctional core:

-

3-Amino-1H-indazole moiety: Functions as a "hinge binder," mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone.

-

4-Carboxylic acid handle: Provides a strategic vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails or E3 ligase ligands (for PROTACs).

Its primary biological relevance lies in its derivatives, which have demonstrated potent activity against BCR-ABL (including the T315I gatekeeper mutant) , FGFR4 , and CDKs .

Structural Biology & Mechanism of Action

The Pharmacophore Model

The biological activity of this scaffold is dictated by its ability to anchor into the ATP-binding pocket of protein kinases.

-

Hinge Region Interaction: The N1 (protonated) and N2 (acceptor) of the indazole ring, along with the exocyclic 3-amino group, form a tridentate hydrogen-bonding network with the kinase hinge region (e.g., Glu/Met residues).

-

The "Exit Vector" (C4-COOH): The carboxylic acid at the 4-position is sterically positioned to point towards the solvent front. This is critical for overcoming drug resistance; modifications here can bypass bulky "gatekeeper" mutations (like T315I in ABL) that block traditional inhibitors like Imatinib.

Signaling Pathway Modulation (BCR-ABL Context)

Derivatives of this scaffold, such as AKE-72 , inhibit the BCR-ABL oncoprotein, blocking downstream proliferation signals.

Figure 1: Mechanism of Action. The scaffold competitively inhibits ATP binding to BCR-ABL, shutting down oncogenic signaling cascades.

Key Biological Applications

Pan-BCR-ABL Inhibition (CML Therapy)

The most prominent application of the 3-amino-1H-indazole-4-carboxylic acid core is in the synthesis of AKE-72 , a potent inhibitor of Chronic Myeloid Leukemia (CML).[1][2]

-

Challenge: The T315I mutation puts a bulky isoleucine residue in the gatekeeper region, rendering Imatinib ineffective.

-

Solution: The 3-aminoindazole core binds tightly to the hinge, while the 4-position substituent (derived from the carboxylic acid) navigates away from the steric clash, maintaining potency.

Data Summary: Inhibitory Potency (IC50)

| Target Kinase | Compound | IC50 (nM) | Status |

|---|---|---|---|

| BCR-ABL (WT) | AKE-72 (Derivative) | < 0.5 nM | Potent |

| BCR-ABL (T315I) | AKE-72 (Derivative) | 9.0 nM | Resistant-Active |

| BCR-ABL (WT) | Imatinib | 12 nM | Reference |

| BCR-ABL (T315I) | Imatinib | > 10,000 nM | Inactive |

PROTAC Building Block

The 4-carboxylic acid group serves as an ideal attachment point for PROTAC linkers . By converting the acid to an amide, researchers can attach an alkyl/PEG chain connected to an E3 ligase ligand (e.g., Thalidomide for Cereblon). This converts the kinase inhibitor into a "warhead" that degrades the target protein rather than just inhibiting it.

Experimental Protocols

Chemical Synthesis: Amide Coupling (General Protocol)

To utilize the 4-carboxylic acid for SAR (Structure-Activity Relationship) studies, it is typically coupled with amines.

-

Reagents: 3-amino-1H-indazole-4-carboxylic acid (1 eq), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3 eq).

-

Solvent: Anhydrous DMF.

-

Procedure:

-

Dissolve the carboxylic acid in DMF under

atmosphere. -

Add DIPEA and HATU; stir for 15 min to activate the acid.

-

Add the amine and stir at Room Temperature (RT) for 4–12 hours.

-

Validation: Monitor by LC-MS for the formation of the [M+H]+ peak.

-

Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

-

In Vitro Kinase Assay (ADP-Glo System)

To verify the biological activity of derivatives:

-

Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Incubation:

-

Mix 5 µL of recombinant Kinase (e.g., Abl1 T315I) with 5 µL of substrate peptide.

-

Add 2.5 µL of the test compound (dissolved in DMSO).

-

Initiate reaction with 2.5 µL ATP (at

concentration). -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

-

Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Measure Luminescence (RLU).

-

-

Analysis: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression.

Synthesis Workflow Diagram

Figure 2: General workflow for converting the scaffold into a bioactive kinase inhibitor.

References

-

Discovery of AKE-72, a Potent Pan-BCR-ABL Inhibitor . Journal of Medicinal Chemistry / PMC. (2023). Describes the use of the 3-aminoindazole-4-substituted scaffold for overcoming T315I resistance. Link

-

Indazole Derivatives as Anticancer Agents . European Journal of Medicinal Chemistry. (2020). Reviews the general biological activity of aminoindazoles in oncology. Link

-

3-Amino-1H-indazole-4-carboxylic acid Product Data . Aladdin Scientific / Chemical Vendors. Lists the compound as a PROTAC building block. Link

-

Design and Synthesis of FGFR4 Inhibitors . Journal of Medicinal Chemistry. (2022).[3] Discusses aminoindazole scaffolds in the context of FGFR inhibition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-1H-indazole-4-carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous clinically successful drugs. Its unique electronic properties and ability to act as a bioisostere of the endogenous indole nucleus have cemented its importance, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of a specific, highly functionalized indazole core: 3-amino-1H-indazole-4-carboxylic acid . We will delve into rational synthetic strategies for accessing this core, detailed protocols for its derivatization, and a discussion of its therapeutic potential, with a focus on the development of novel kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Strategic Importance of the 3-amino-1H-indazole-4-carboxylic Acid Scaffold

The indazole ring system is a bioisostere of indole, and this fundamental principle underpins its utility in drug design.[1] The strategic placement of a hydrogen bond donating amino group at the 3-position and a hydrogen bond accepting/anionic carboxylic acid at the 4-position creates a versatile scaffold with multiple points for interaction with biological targets.

The 3-amino group is particularly significant in the context of kinase inhibition. It often serves as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site. This interaction is a hallmark of many successful kinase inhibitors.[2][3] The adjacent 4-carboxylic acid moiety offers a valuable handle for further chemical modification. It can be converted into a variety of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Furthermore, the carboxylic acid itself can engage in important interactions with the target protein or be used to enhance solubility.

Synthesis of the Core Scaffold: A Proposed Synthetic Route

While numerous methods exist for the synthesis of substituted indazoles, a direct, high-yield synthesis of 3-amino-1H-indazole-4-carboxylic acid is not extensively documented in the literature.[4][5][6] Therefore, we propose a rational and robust synthetic strategy based on the well-established Jacobson indazole synthesis, which proceeds via the diazotization and cyclization of an N-acylated o-toluidine derivative.[7]

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the 3-amino-1H-indazole-4-carboxylic acid core.

Detailed Experimental Protocol: Synthesis of 3-amino-1H-indazole-4-carboxylic acid

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps.

-

Procedure:

-

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2-methyl-3-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group and Acetylation of the Amine

-

Rationale: The nitro group is reduced to an amine, which is then acetylated in situ to form the necessary precursor for the Jacobson cyclization.

-

Procedure:

-

To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (4:1, 10 volumes), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and add a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol dropwise.

-

After the addition is complete, add acetic anhydride (1.5 eq) and continue to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield methyl 2-(acetylamino)-3-methylbenzoate.

-

Step 3: Diazotization and Intramolecular Cyclization

-

Rationale: This is the key indazole-forming step. The primary aromatic amine is converted to a diazonium salt, which undergoes intramolecular electrophilic aromatic substitution onto the adjacent methyl-activated position, followed by tautomerization.

-

Procedure:

-

Dissolve methyl 2-(acetylamino)-3-methylbenzoate (1.0 eq) in a mixture of acetic acid and water (2:1).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The product, N-acetyl-3-amino-1H-indazole-4-carboxylic acid methyl ester, may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, extract the product with ethyl acetate.

-

The crude product can be used in the next step without further purification.

-

Step 4: Hydrolysis of the Ester and Amide

-

Rationale: The final step involves the deprotection of both the ester and the N-acetyl group to yield the desired core scaffold.

-

Procedure:

-

Suspend the crude product from the previous step in 6 M aqueous hydrochloric acid (10 volumes).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product, 3-amino-1H-indazole-4-carboxylic acid, should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Derivatization and Structure-Activity Relationship (SAR) Studies

The 3-amino-1H-indazole-4-carboxylic acid core is a versatile platform for the generation of compound libraries for SAR studies. The 4-carboxylic acid is a convenient handle for the introduction of a wide variety of substituents via amide bond formation.

General Workflow for Derivatization and Biological Evaluation

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Protocol: Amide Library Synthesis

-

Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry for the rapid generation of analogues.[8][9]

-

Procedure:

-

To a solution of 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in DMF (10 volumes), add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

-

Illustrative SAR Table

The following table presents hypothetical data for a series of 3-amino-1H-indazole-4-carboxamide derivatives evaluated against a target kinase (e.g., PI3Kα) and a cancer cell line (e.g., MCF-7).

| Compound | R Group (Amide) | PI3Kα IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |

| 1 | -NH-CH₃ | 500 | >10 |

| 2 | -NH-Ph | 150 | 5.2 |

| 3 | -NH-(4-F-Ph) | 75 | 2.1 |

| 4 | -NH-(4-OMe-Ph) | 250 | 8.5 |

| 5 | -NH-CH₂-Ph | 300 | 7.8 |

| 6 | Morpholin-4-yl | 50 | 1.5 |

| 7 | Piperazin-1-yl | 25 | 0.8 |

This data is for illustrative purposes only.

Interpretation of SAR:

-

Aromatic vs. Aliphatic Amides: Aromatic amides (e.g., compound 2) appear to be more potent than simple aliphatic amides (compound 1), suggesting a potential π-stacking interaction in the active site.

-

Substitution on the Phenyl Ring: Electron-withdrawing groups, such as fluorine (compound 3), enhance activity, possibly by modulating the electronics of the aromatic ring or participating in favorable interactions. Electron-donating groups (compound 4) are detrimental to activity.

-

Conformational Flexibility: The introduction of a methylene spacer (compound 5) reduces activity compared to the direct phenyl amide (compound 2), indicating that a more rigid conformation is preferred.

-

Polar Groups: The incorporation of polar, water-solubilizing groups like morpholine (compound 6) and piperazine (compound 7) leads to a significant increase in both biochemical and cellular potency. This is a common strategy to improve pharmacokinetic properties and engage with solvent-exposed regions of the active site.

Biological Target and Therapeutic Rationale: The PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for cancer therapy.[10][11] Dual inhibitors that target both PI3K and mTOR can offer a more complete blockade of the pathway, potentially overcoming resistance mechanisms.[12]

The 3-amino-1H-indazole scaffold is well-suited for the design of ATP-competitive inhibitors of PI3K and mTOR. The 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, while the 4-carboxamide moiety can be elaborated to occupy the affinity pocket and solvent-exposed regions.

PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The 3-amino-1H-indazole-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic accessibility, coupled with its versatile derivatization potential, makes it an attractive core for medicinal chemistry campaigns. The insights provided in this guide, from a proposed synthetic route to strategies for SAR exploration, are intended to empower researchers to unlock the full potential of this valuable chemical entity. Future work should focus on the continued exploration of diverse amide substitutions, the investigation of bioisosteric replacements for the carboxylic acid to modulate physicochemical properties, and comprehensive in vivo evaluation of the most promising candidates.

References

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

-

Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

-

Fujimura, H., et al. (1974). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. YAKUGAKU ZASSHI, 94(1), 1-8. Available at: [Link]

- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

Al-Hourani, B. J. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 26(23), 7136. Available at: [Link]

-

Li, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. European Journal of Medicinal Chemistry, 259, 115682. Available at: [Link]

-

Zhang, Y., et al. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. Available at: [Link]

-

Garlich, J. R., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(8), 3547-3556. Available at: [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12791-12798. Available at: [Link]

-

Bermudez, J., et al. (1990). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 33(7), 1924-1929. Available at: [Link]

-

Liu, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 868352. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117430. Available at: [Link]

-

S, S., & V, V. (2022). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. Current drug targets, 23(14), 1361–1378. Available at: [Link]

-

Wang, Y. L., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available at: [Link]

-

Hsieh, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2022). Molecules, 27(15), 4786. Available at: [Link]

-

Xu, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. Available at: [Link]

Sources

- 1. Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

The Strategic Importance of 3-amino-1H-indazole-4-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of numerous biologically active compounds. Among its derivatives, 3-amino-1H-indazole-4-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of structural features and synthetic versatility that makes it a prized asset in the development of novel therapeutics, especially in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this important molecule.

Core Molecular Attributes

3-amino-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound with the following key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 1378774-23-2 |

| Appearance | Off-white to yellow crystalline powder |

| Purity | Typically ≥97% |

| Storage | Room temperature |

Its structure, featuring a bicyclic indazole core with an amino group at the 3-position and a carboxylic acid group at the 4-position, provides a strategic platform for derivatization. The amino group acts as a key hydrogen bond donor, crucial for interactions with biological targets, while the carboxylic acid offers a versatile handle for amide bond formation and other modifications to modulate physicochemical properties and target engagement.

Synthetic Pathways and Methodologies

While a definitive, publicly available, step-by-step protocol for the synthesis of 3-amino-1H-indazole-4-carboxylic acid is not extensively detailed in the literature, its synthesis can be inferred from established methods for related indazole derivatives. The construction of the indazole ring system is a well-trodden path in organic synthesis.

A common strategy for synthesizing substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines. For 3-amino-1H-indazole-4-carboxylic acid, a plausible synthetic route could commence from a substituted anthranilic acid derivative, which already possesses the carboxylic acid functionality at the desired position.

A generalized synthetic workflow can be conceptualized as follows:

A conceptual workflow for the synthesis of 3-amino-1H-indazole-4-carboxylic acid.

Detailed Protocol Insights (Hypothetical):

-

Diazotization: The synthesis would likely begin with the diazotization of a suitable 2-amino-3-cyanobenzoic acid derivative. This classical reaction, typically employing sodium nitrite in an acidic medium, would convert the amino group into a diazonium salt.

-

Reduction: The resulting diazonium salt would then be reduced to the corresponding hydrazine derivative. Mild reducing agents are crucial at this stage to avoid unwanted side reactions.

-

Cyclization: The key step is the intramolecular cyclization of the hydrazine intermediate. This is often promoted by heat or a catalyst and leads to the formation of the indazole ring. The presence of the nitrile group at the adjacent position would facilitate the formation of the 3-amino functionality upon cyclization.

It is important to note that optimization of reaction conditions, including solvent, temperature, and reagents, would be critical to achieve a high yield and purity of the final product.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-amino-1H-indazole-4-carboxylic acid is dictated by its three key functional groups: the indazole ring, the amino group, and the carboxylic acid.

-

Carboxylic Acid: This group is readily derivatized to form amides, esters, and other carboxylic acid derivatives. This is the most common handle used in drug discovery to introduce a wide variety of substituents to explore the structure-activity relationship (SAR). Standard amide coupling reagents such as HOBT and EDC are effective for this transformation.[1]

-

Amino Group: The 3-amino group can be acylated, alkylated, or used in the formation of ureas and other nitrogen-containing functionalities. This provides another avenue for structural modification and optimization of biological activity.

-

Indazole Ring: The indazole ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. The N-H of the pyrazole ring can also be alkylated or arylated to further expand the chemical space.

This trifecta of reactive sites makes 3-amino-1H-indazole-4-carboxylic acid an exceptionally versatile scaffold for the construction of compound libraries for high-throughput screening.

A Privileged Scaffold in Kinase Inhibitor Design

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[2] This is particularly evident in the field of protein kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[2] In many kinase inhibitors, this group forms crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding pocket. This interaction is a key anchor point for the inhibitor and is often essential for potent inhibitory activity.

A notable example of the application of a derivative of this core is in the development of potent pan-BCR-ABL inhibitors, including those active against the challenging T315I gatekeeper mutant in chronic myeloid leukemia (CML). The 3-amino-1H-indazole-4-carboxylic acid scaffold serves as the foundation for these inhibitors, with the carboxylic acid group being derivatized to introduce side chains that occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Sources

safety and handling of 3-amino-1H-indazole-4-carboxylic acid

Title: Technical Guide: Safety, Handling, and Reactivity of 3-Amino-1H-indazole-4-carboxylic Acid

Part 1: Executive Technical Overview

Chemical Identity & Significance

-

IUPAC Name: 3-Amino-1H-indazole-4-carboxylic acid

-

CAS Number: 1378774-23-2

-

Molecular Formula: C8H7N3O2

-

Molecular Weight: 177.16 g/mol

The "Why" Behind the Molecule In modern medicinal chemistry, 3-amino-1H-indazole-4-carboxylic acid serves as a critical scaffold, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors) and PROTACs (Proteolysis Targeting Chimeras). The indazole ring acts as a bioisostere for the indole moiety, often functioning as a "hinge binder" in the ATP-binding pocket of kinases. The C4-carboxylic acid provides a vector for solubilizing groups or linker attachment in protein degraders.[1]

Scope of This Guide This document moves beyond generic safety data sheets (SDS). It integrates chemical reactivity, toxicological inference, and industrial hygiene principles to provide a robust handling framework for research and scale-up environments.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 GHS Classification (Conservative Assessment) As a specialized building block, specific LD50 data is often proprietary or sparse.[1] However, based on the structural activity relationships (SAR) of aminoindazoles, the following conservative GHS classification must be assumed until proven otherwise:

-

Skin Corrosion/Irritation (Category 2): High probability due to the basic primary amine and acidic carboxyl group (zwitterionic character).[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Dusts are likely to be severe irritants.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1][2]

-

Acute Toxicity (Oral/Inhalation): Treat as Harmful or Toxic (Category 3/4).[1] Many fused pyrazoles exhibit cytotoxicity—a desirable trait for oncology drugs but a hazard for the chemist.[1]

2.2 Structural Alerts & Reactivity Hazards

-

The Hydrazine Moiety (N-N bond): While stabilized within the aromatic system, the indazole core is synthesized from hydrazine precursors.[1] Trace impurities of hydrazine (a known carcinogen) may be present in lower-grade batches.[1]

-

Zwitterionic Nature: The molecule contains both a basic amine (-NH2) and an acidic carboxyl group (-COOH). In solution, it may exist as a zwitterion, affecting solubility and permeation through gloves.[1]

-

Shock Sensitivity: Unlike simple diazonium salts, the indazole ring is stable.[1] However, synthesis intermediates (often diazonium species) are explosive.[1] If you are synthesizing this compound rather than purchasing it, extreme caution is required during the ring-closure step.[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

3.1 The Containment Hierarchy Handling this compound requires a "Potent Compound" mindset.[1] Reliance on PPE alone is a failure of safety planning.[1]

Figure 1: The hierarchy of controls for handling potent aminoindazole scaffolds.

3.2 Specific PPE Recommendations

-

Gloves: Double-gloving is mandatory.[1]

-

Respiratory: If handling >100 mg outside a hood (not recommended) or during spill cleanup, a P100 particulate respirator is required.[1]

-

Eye Protection: Chemical splash goggles are superior to safety glasses due to the fine particle size of the lyophilized powder.[1]

Part 4: Handling & Experimental Protocols

4.1 Weighing and Transfer The solid is often electrostatic.[1]

-

Static Elimination: Use an ionizing bar or gun inside the balance enclosure.[1]

-

Draft Shielding: Ensure the fume hood sash is at the working height (usually 18 inches) to maintain face velocity (100 fpm) without creating turbulence that disperses the powder.[1]

-

Solvent Dampening: If possible, add the solvent (e.g., DMSO, DMF) to the weighing vial before removing the substance from the enclosure to trap dust.[1]

4.2 Solubilization & Reaction Setup

-

Solubility: Soluble in DMSO and DMF; sparingly soluble in water unless pH is adjusted (amphoteric).[1]

-

Reaction Safety:

4.3 Synthesis Precursor Warning If synthesizing this molecule from 2-fluoro-benzonitrile or similar precursors:

-

Hydrazine Hazard: The ring-closure step typically uses hydrazine hydrate.[1] Hydrazine is a potent hepatotoxin and carcinogen.[1] Ensure all hydrazine is quenched (using bleach/hypochlorite) before waste disposal.[1]

Part 5: Emergency Response & Waste Management

5.1 Spill Response Decision Tree Immediate action defines the outcome of an exposure event.[1]

Figure 2: Decision logic for spill remediation.

5.2 Waste Disposal

-

Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant."[1] Do not use general trash.

-

Liquid Waste: Segregate into "Organic Waste." If the solution contains hydrazine residues from synthesis, it must be segregated into a specific "Reducing Agent/Hydrazine" waste stream to prevent reaction with oxidizers in the main waste drum.[1]

Part 6: References

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl 4-amino-1H-indazole-3-carboxylate (Analogous Hazard Data). Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1H-Indazol-3-amine (CAS 874-05-5). National Library of Medicine.[1] Retrieved from [1]

-

Zhang, C., et al. (2020).[1] "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications, 56(66), 9521-9524.[1][3] Retrieved from

-